molecular formula C8H18ClNO B2862593 (1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride CAS No. 1955473-77-4

(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride

Cat. No.: B2862593
CAS No.: 1955473-77-4
M. Wt: 179.69
InChI Key: LVXDHSAIYDBFPX-MEZFUOHNSA-N
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Description

(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes It is characterized by the presence of a tert-butoxy group attached to the cyclobutane ring and an amine group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acids,

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXDHSAIYDBFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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